Ethyl 2-(3-chloro-4-fluorophenyl)-2,2-difluoroacetate
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Overview
Description
Ethyl 2-(3-chloro-4-fluorophenyl)-2,2-difluoroacetate is an organic compound characterized by the presence of chloro, fluoro, and difluoro groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-chloro-4-fluorophenyl)-2,2-difluoroacetate typically involves the reaction of 3-chloro-4-fluoroaniline with ethyl difluoroacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chloro and fluoro) on the phenyl ring. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: Carboxylic acids or ketones, depending on the extent of oxidation.
Reduction Products: Alcohols or amines, depending on the reducing agent used.
Scientific Research Applications
Ethyl 2-(3-chloro-4-fluorophenyl)-2,2-difluoroacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of fluorinated compounds, which have unique chemical and physical properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The presence of fluorine atoms can enhance the bioavailability and metabolic stability of the compound.
Medicine: Explored as a potential pharmaceutical intermediate. Fluorinated compounds are often used in drug development due to their enhanced pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials. The compound’s unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-chloro-4-fluorophenyl)-2,2-difluoroacetate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of electron-withdrawing groups (chloro and fluoro) can influence the compound’s reactivity and binding affinity to biological targets. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Ethyl 2-(3-chloro-4-fluorophenyl)-2,2-difluoroacetate can be compared with other similar compounds, such as:
Ethyl 2-(3-chloro-4-fluorophenyl)-acetate: Lacks the difluoro groups, which can affect its chemical and biological properties.
Ethyl 2-(3-chloro-4-fluorophenyl)-2,2-dichloroacetate: Contains dichloro groups instead of difluoro, leading to different reactivity and applications.
Ethyl 2-(3-chloro-4-fluorophenyl)-2,2-dibromoacetate: The presence of bromo groups can significantly alter the compound’s properties compared to the difluoro analogue.
The uniqueness of this compound lies in the combination of chloro, fluoro, and difluoro groups, which impart distinct chemical and biological characteristics.
Properties
IUPAC Name |
ethyl 2-(3-chloro-4-fluorophenyl)-2,2-difluoroacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-2-16-9(15)10(13,14)6-3-4-8(12)7(11)5-6/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXWAYKMMWYYFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)F)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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